Methyl 2,5-diphenyloxazole-4-carboxylate
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Overview
Description
Methyl 2,5-diphenyloxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-diphenyloxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of azole-4-carboxylates with palladium acetate (Pd(OAc)2), triphenylphosphine (Ar3P), silver acetate (AgOAc), and trifluoroacetic acid (TFA) in N-methyl-2-pyrrolidone (NMP) . The reaction is typically carried out in a Schlenk tube under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-diphenyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 2,5-diphenyloxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2,5-diphenyloxazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Methyl 2,5-diphenyloxazole-4-carboxylate can be compared with other oxazole derivatives such as:
2-methyl-4,5-diphenyloxazole: Similar in structure but with different substituents.
Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:
Biological Activity
Methyl 2,5-diphenyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting significant research findings, case studies, and data tables.
Synthesis and Structural Characteristics
This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The synthesis of this compound typically involves the condensation of appropriate phenyl derivatives with oxazole intermediates. Recent methods have focused on achieving high yields through various catalytic processes, including palladium-catalyzed reactions .
Antibacterial Activity
Research has indicated that derivatives of oxazoles exhibit notable antibacterial properties. A study evaluating various analogs showed that some compounds significantly inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.
Compound | MIC against S. aureus (μM) | MIC against S. pyogenes (μM) |
---|---|---|
14 | >32 | >32 |
19 | 0.25 | 0.5 |
22 | 0.5 | 4 |
42 | 16 | >32 |
The results indicate that compound 19 exhibited the lowest MIC values, suggesting strong antibacterial activity .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound and its analogs can modulate inflammatory responses in macrophages. The compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. The findings are presented in Table 2.
Compound | IC50 for TNF-α (μM) | IC50 for IL-1β (μM) |
---|---|---|
19 | 10 | 10 |
22 | 1 | 1 |
43 | 10 | >10 |
Compounds 22 and 43 showed significant anti-inflammatory effects at low concentrations, indicating their potential as therapeutic agents for inflammatory diseases .
Case Study: In Vivo Efficacy
A pivotal study investigated the pharmacokinetics and pharmacodynamics of a closely related compound, demonstrating its efficacy in reducing inflammation in rat models. The compound exhibited a favorable profile with significant reductions in inflammatory markers compared to controls, suggesting that this compound may share similar beneficial effects .
Molecular Docking Studies
Molecular docking experiments have been employed to elucidate the binding affinity of this compound to various biological targets. These studies revealed that the compound interacts effectively with soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory pathways. The docking scores indicated promising binding interactions that could be exploited for drug design .
Properties
CAS No. |
25755-94-6 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 2,5-diphenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)14-15(12-8-4-2-5-9-12)21-16(18-14)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
FTWPUAXSLGUOMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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